Product packaging for 2-[(2-Methylpentyl)amino]propane-1,3-diol(Cat. No.:)

2-[(2-Methylpentyl)amino]propane-1,3-diol

Cat. No.: B13295104
M. Wt: 175.27 g/mol
InChI Key: DADXYQLENFGOBD-UHFFFAOYSA-N
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Description

Historical Context and Chemical Significance of 2-Amino-1,3-Propanediols

The parent compound of this class, 2-amino-1,3-propanediol (B45262), also known by its trivial name serinol, is an organic compound that has garnered considerable attention due to its structural similarity to the amino acid serine. chemicalbook.comchemicalbook.com Historically, serinol and its derivatives became prominent as key intermediates in the synthesis of various fine chemicals and pharmaceuticals. chemicalbook.com One of the earliest and most significant applications was its use as a precursor in the synthesis of the antibiotic chloramphenicol, a discovery that highlighted the importance of this chemical scaffold in medicinal chemistry. researchgate.net

The chemical significance of 2-amino-1,3-propanediols extends to their role as versatile building blocks. Their bifunctional nature, possessing both an amino group and two hydroxyl groups, allows for a wide range of chemical modifications. chemicalbook.com This has made them valuable in the production of non-ionic X-ray contrast agents, such as iopamidol, which are crucial tools in medical diagnostics. chemicalbook.com Furthermore, their utility is seen in polymer chemistry, where they can be used to create functional polymers, and in the formulation of emulsifiers and corrosion inhibitors. chemicalbook.comrsc.org In biological systems, derivatives of 2-amino-1,3-propanediol, like sphingosines, are fundamental components of cell membranes and play a crucial role in cell signaling. chemicalbook.com

Structural Classification of 2-[(2-Methylpentyl)amino]propane-1,3-diol within Substituted Amino-1,3-Propanediols

This compound is classified as an N-substituted derivative of 2-amino-1,3-propanediol. The core structure consists of a propane (B168953) backbone with hydroxyl groups at positions 1 and 3, and an amino group at position 2. In this specific molecule, the nitrogen atom of the amino group is bonded to a 2-methylpentyl group.

This substitution significantly alters the physicochemical properties of the parent serinol molecule. The addition of the alkyl chain increases the lipophilicity of the compound, which can influence its solubility and potential biological activity. The general class of substituted 2-amino-1,3-propanediols is extensive, with modifications possible at the nitrogen atom or the carbon backbone, leading to a wide array of compounds with diverse applications. scielo.br

FeatureDescription
Parent Compound 2-Amino-1,3-propanediol (Serinol)
Substitution Type N-alkylation
Substituent 2-Methylpentyl group
Functional Groups Primary amine (in parent), Secondary amine (in derivative), Two primary hydroxyl groups

Current Research Landscape and Emerging Scientific Inquiry for the Compound

While specific research on this compound is not extensively documented in publicly available literature, the broader class of N-substituted 2-amino-1,3-propanediols is an active area of investigation. Scientific inquiry into these derivatives is largely driven by their potential pharmacological applications.

Research into substituted 2-amino-1,3-propanediols often focuses on their role as structural motifs in pharmacologically active compounds. scielo.br For instance, derivatives of this class are being explored for their potential as immunosuppressants. The modification of the substituent at the amino group is a key strategy for tuning the biological activity and pharmacokinetic properties of these molecules. The introduction of alkyl chains of varying lengths and branching, such as the 2-methylpentyl group, can influence how the molecule interacts with biological targets.

Emerging research also explores the use of these compounds in materials science. The functional groups present in these molecules make them suitable monomers for the synthesis of specialty polymers and for creating self-assembling materials. The diastereoselective synthesis of substituted 2-amino-1,3-propanediols is another area of interest, as controlling the stereochemistry is crucial for the development of effective pharmaceuticals. scielo.br Future research on this compound would likely investigate its potential in these areas, building upon the knowledge established for the broader class of substituted serinols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21NO2 B13295104 2-[(2-Methylpentyl)amino]propane-1,3-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H21NO2

Molecular Weight

175.27 g/mol

IUPAC Name

2-(2-methylpentylamino)propane-1,3-diol

InChI

InChI=1S/C9H21NO2/c1-3-4-8(2)5-10-9(6-11)7-12/h8-12H,3-7H2,1-2H3

InChI Key

DADXYQLENFGOBD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CNC(CO)CO

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2 2 Methylpentyl Amino Propane 1,3 Diol and Analogues

Foundational Synthetic Routes to 2-Amino-1,3-Propanediols

The backbone of the target molecule, 2-amino-1,3-propanediol (B45262) (commonly known as serinol), can be synthesized through several established routes. These methods provide the foundational scaffold upon which further modifications can be made to introduce the desired 2-methylpentyl group.

Reductive Amination Strategies for the Amino Functionality

Reductive amination is a widely employed and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In the context of 2-amino-1,3-propanediols, this strategy typically involves the reaction of a suitable ketone precursor with an amine, followed by reduction of the resulting imine intermediate.

A primary route to serinol involves the reductive amination of 1,3-dihydroxyacetone. google.com This process begins with the reaction of 1,3-dihydroxyacetone with an amine, such as ammonia, to form an intermediate imine. This imine is then reduced to the corresponding amine. Various reducing agents can be employed for this transformation, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org The choice of reducing agent can be critical, with sodium cyanoborohydride being particularly effective as it can selectively reduce imines in the presence of aldehydes or ketones. masterorganicchemistry.com The reaction is typically carried out under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org

While direct reductive amination of 1,3-dihydroxyacetone with 2-methylpentylamine could theoretically yield the target compound, a more common and often more efficient approach involves the initial synthesis of serinol, which is then subsequently alkylated.

Catalytic Hydrogenation and Hydrogenolysis in Propanediol (B1597323) Synthesis

Catalytic hydrogenation is another key technique in the synthesis of propanediols and their amino derivatives. This method involves the use of a catalyst, typically a metal such as platinum or palladium, in the presence of hydrogen gas to reduce a functional group. google.com

In the synthesis of 2-amino-1,3-propanediol, catalytic hydrogenation can be used to reduce an imine intermediate formed from 1,3-dihydroxyacetone. google.com For instance, the imine can be hydrogenated using a platinum catalyst on a carbon support (Pt/C). google.com

Furthermore, hydrogenolysis, a process where a chemical bond is cleaved by reaction with hydrogen, is also relevant. For example, if a benzylamine is used in the initial reductive amination of 1,3-dihydroxyacetone to form a 2-(N-benzylamino)-1,3-propanediol intermediate, the benzyl group can be subsequently removed via hydrogenolysis using a palladium catalyst to yield the free 2-amino-1,3-propanediol. google.com

The following table summarizes typical catalysts used in these processes:

CatalystSupportApplication
PlatinumCarbon (C)Hydrogenation of imines
PalladiumCarbon (C)Hydrogenolysis of N-benzyl groups
Palladium HydroxideCarbon (C)Hydrogenolysis of N-benzyl groups

Amination of Dihydroxyacetone Derivatives

The synthesis of 2-amino-1,3-propanediol can also be achieved through the amination of derivatives of dihydroxyacetone. One such method involves the reduction of dihydroxyacetone oxime. nih.gov This approach, first reported in the late 19th century, utilizes reducing agents like sodium amalgam in the presence of aluminum sulfate to convert the oxime to the corresponding amine. nih.gov

Another strategy involves the use of alkoxyamines in reaction with 1,3-dihydroxyacetone dimer to form an alkoxyimine intermediate, which is then reduced to the final product. google.com This method avoids the direct use of ammonia and can offer advantages in terms of safety and reaction control in an industrial setting. google.com

Stereoselective Synthesis of Chiral 2-Amino-1,3-Propanediol Derivatives

The central carbon of the 2-amino-1,3-propanediol moiety is a prochiral center, and the introduction of a substituent at this position or on the nitrogen atom can lead to the formation of stereoisomers. The stereoselective synthesis of chiral 2-amino-1,3-propanediol derivatives is of significant interest, particularly in the development of pharmaceuticals. nih.gov

One key strategy for achieving stereoselectivity is to start with a chiral precursor. For instance, the synthesis of pinane-based 2-amino-1,3-diols has been achieved in a stereoselective manner starting from (−)-α-pinene. nih.govbeilstein-journals.org This multi-step synthesis involves a stereoselective aminohydroxylation process to create a chiral oxazolidin-2-one intermediate. nih.govbeilstein-journals.org Subsequent reduction or hydrolysis of this intermediate, followed by reductive alkylation, yields chiral primary and secondary 2-amino-1,3-diols. beilstein-journals.org

The general strategies for the stereoselective construction of the 2-amino-1,3-diol moiety often involve one of two main approaches:

Insertion of the alcohol and amino groups in the α,β position with the correct stereochemistry. nih.govbeilstein-journals.org

Formation of a bond between two chiral centers to produce the target 2-amino-1,3-diol. nih.govbeilstein-journals.org

These methods allow for the synthesis of specific enantiomers or diastereomers of 2-amino-1,3-propanediol derivatives, which is crucial for their potential applications in various fields.

Derivatization Reactions of 2-[(2-Methylpentyl)amino]propane-1,3-diol

The functional groups of this compound, namely the secondary amine and the two primary hydroxyl groups, offer sites for further chemical modification.

Chemo-selective Modification of the Amino Group with Electrophiles

The secondary amino group in this compound is a nucleophilic center and can readily react with various electrophiles. Chemo-selective modification of this amino group in the presence of the two hydroxyl groups is a key consideration in the derivatization of this compound.

One common derivatization is acylation, which involves the reaction of the amine with an acylating agent such as an acid chloride or an anhydride to form an amide. The relative nucleophilicity of the amino and hydroxyl groups can often be exploited to achieve selective N-acylation. Generally, amines are more nucleophilic than alcohols, allowing for preferential reaction at the nitrogen atom, especially under controlled reaction conditions. nih.gov However, in some cases, O-acylation can compete or be the major pathway, depending on the specific reagents and conditions used. researchgate.net

For example, the coupling of 2-amino-8-quinolinol with various carboxylic acids using EDCI and DMAP preferentially yields C8-ester derivatives, demonstrating that the reaction conditions can favor O-acylation over N-acylation. researchgate.net Conversely, treating the anionic nucleophile of the same starting material with less reactive acyl imidazolides or esters can lead to selective C2-amide formation. researchgate.net

The following table provides examples of electrophiles that can be used for the chemo-selective modification of the amino group:

Electrophile ClassExample ReagentResulting Functional Group
Acid ChloridesAcetyl chlorideAmide
Acid AnhydridesAcetic anhydrideAmide
Acyl ImidazolidesN-AcetylimidazoleAmide
IsocyanatesPhenyl isocyanateUrea
Alkyl HalidesMethyl iodideTertiary Amine

Formation of Cyclic Structures from Propanediol Scaffolds

The 2-aminopropane-1,3-diol scaffold is a versatile precursor for the synthesis of various heterocyclic systems. The proximate arrangement of the amino and hydroxyl functionalities allows for intramolecular cyclization reactions, leading to the formation of stable five- or six-membered rings. These cyclic structures constrain the conformation of the molecule, which can be advantageous in designing compounds with specific biological targets. Key cyclic structures derived from this scaffold include oxazolidines, oxazolines, and 1,3-dioxanes.

The formation of these rings typically involves the reaction of the amino and/or hydroxyl groups with carbonyl compounds (aldehydes or ketones), phosgene derivatives, or through oxidation reactions.

Oxazolidine and Oxazolidinone Formation: A common cyclization strategy involves the reaction of 2-amino-1,3-diols with aldehydes or ketones to form oxazolidine rings. This condensation reaction involves both the amino group and one of the hydroxyl groups. For instance, a library of pinane-based 2-amino-1,3-diols has been shown to undergo regioselective ring closure with formaldehyde or benzaldehyde to yield condensed oxazolidines. beilstein-journals.orgnih.gov This reaction proceeds via the formation of a hemiaminal intermediate followed by intramolecular cyclization. organic-chemistry.org

Furthermore, the 2-amino-1,3-diol moiety can be converted into an oxazolidin-2-one. This is often achieved through a stereoselective aminohydroxylation process starting from an appropriate precursor, or by reaction with phosgene or its equivalents. beilstein-journals.orgresearchgate.net These cyclic carbamates are stable intermediates that can be subsequently hydrolyzed or reduced to yield the desired primary or secondary aminodiols. nih.gov

Oxazoline Formation: Selective oxidation of N-substituted threo-(1S,2S)-2-amino-1,3-propanediol derivatives can lead to the formation of chiral oxazolines. researchgate.net Studies have shown that oxidation with a resin-supported bromine reagent in the presence of Na₂HPO₄ can yield substituted chiral oxazolines in high yield. The outcome of the reaction is highly dependent on the nature of the substituent on the nitrogen atom. For primary and secondary amine derivatives, cyclization to the oxazoline is a major pathway. researchgate.net

1,3-Dioxane Formation: When both hydroxyl groups of the propanediol scaffold react with a carbonyl compound, a six-membered 1,3-dioxane ring is formed. This reaction is a standard method for protecting 1,3-diols. organic-chemistry.org In the context of 2-aminopropane-1,3-diol analogues, this cyclization can be used to create specific scaffolds. For example, enantiopure 5-amino-1,3-dioxanes can be obtained by the diastereospecific ring closure of compounds like (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol. researchgate.net These cyclic structures can then be used as building blocks in further synthetic steps.

The table below summarizes key cyclization reactions starting from 2-aminopropane-1,3-diol scaffolds.

Reagent(s)Resulting Cyclic StructureDescription
Aldehyde or Ketone (e.g., Formaldehyde, Benzaldehyde)OxazolidineCondensation with the amino group and one hydroxyl group. beilstein-journals.orgnih.gov
Phosgene or equivalentsOxazolidin-2-oneFormation of a cyclic carbamate. beilstein-journals.org
Oxidizing Agent (e.g., Resin-supported Bromine)OxazolineIntramolecular cyclization following oxidation of the secondary alcohol. researchgate.net
Aldehyde or Ketone (under conditions favoring diol reaction)1,3-DioxaneCondensation with both hydroxyl groups to form a six-membered ring. researchgate.net
Tosyl Chloride followed by baseAziridineIntramolecular cyclization of an N-tosylated aminodiol derivative. researchgate.net

Molecular Structure and Conformational Analysis of 2 2 Methylpentyl Amino Propane 1,3 Diol

Stereoisomeric Considerations and Chiral Resolution Techniques

The presence of chiral centers in 2-[(2-Methylpentyl)amino]propane-1,3-diol results in the existence of multiple stereoisomers. Specifically, the carbon atom at the 2-position of the propane-1,3-diol moiety and the carbon atom at the 2-position of the 2-methylpentyl group are both chiral centers. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.

The different stereoisomers can be designated using the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration (R or S) at each chiral center. The four stereoisomers are therefore:

(2R, 2'R)-2-[(2-Methylpentyl)amino]propane-1,3-diol

(2S, 2'S)-2-[(2-Methylpentyl)amino]propane-1,3-diol

(2R, 2'S)-2-[(2-Methylpentyl)amino]propane-1,3-diol

(2S, 2'R)-2-[(2-Methylpentyl)amino]propane-1,3-diol

The separation of these stereoisomers, a process known as chiral resolution, is essential for studying the properties of each individual isomer. Several techniques can be employed for this purpose. One common approach is the use of chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). The choice of the CSP is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective in resolving a wide range of chiral compounds, including amines and amino alcohols. yakhak.org

Another powerful technique for chiral separation is capillary electrophoresis (CE). americanpharmaceuticalreview.com In chiral CE, a chiral selector is added to the running buffer, which interacts differently with the enantiomers, leading to different migration times and thus separation. wvu.edu This method offers high separation efficiency and requires only small amounts of sample. americanpharmaceuticalreview.com

The formation of diastereomeric derivatives is another classical method for chiral resolution. This involves reacting the racemic mixture with a chiral derivatizing agent to form diastereomers, which have different physical properties and can be separated by conventional techniques such as fractional crystallization or chromatography. The individual enantiomers can then be recovered by cleaving the derivatizing agent.

Conformational Preferences and Intramolecular Interactions

The three-dimensional shape, or conformation, of this compound is determined by the rotation around its single bonds. The presence of hydroxyl and amino groups allows for the formation of intramolecular hydrogen bonds, which can significantly influence the conformational preferences of the molecule.

For instance, a hydrogen bond can form between the hydrogen atom of the amino group and the oxygen atom of one of the hydroxyl groups. Similarly, a hydrogen bond can occur between the hydrogen atom of a hydroxyl group and the nitrogen atom of the amino group. These interactions can lead to the formation of stable, five- or six-membered ring-like structures.

Spectroscopic Characterization for Molecular Connectivity and Structure Determination

A combination of spectroscopic techniques is used to confirm the molecular structure and connectivity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy provides information about the number and chemical environment of the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the protons on the propane (B168953) backbone, the 2-methylpentyl group, and the hydroxyl and amino groups. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals would be consistent with the proposed structure.

¹³C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum would show characteristic peaks for the carbons of the propane-1,3-diol moiety and the 2-methylpentyl substituent.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. C-H stretching vibrations for the alkyl groups would appear around 2850-3000 cm⁻¹, and C-O and C-N stretching vibrations would be observed in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern can provide further evidence for the proposed structure by showing the loss of specific fragments, such as water or parts of the alkyl chain.

The following tables provide hypothetical spectroscopic data for this compound for illustrative purposes.

Hypothetical ¹H NMR Data

Chemical Shift (δ) ppm Multiplicity Integration Assignment
3.50 - 3.70 m 4H -CH₂OH
2.80 - 2.90 m 1H -CH(NH)-
2.50 - 2.60 m 2H -NH-CH₂-
1.50 - 1.60 m 1H -CH(CH₃)-
1.20 - 1.40 m 4H -(CH₂)₂-
0.90 d 3H -CH(CH₃)-

Hypothetical ¹³C NMR Data

Chemical Shift (δ) ppm Assignment
65.0 -CH₂OH
60.5 -CH(NH)-
52.0 -NH-CH₂-
38.0 -CH(CH₃)-
29.0 -CH₂-
23.0 -CH₂-
20.0 -CH(CH₃)-

Hypothetical IR Data

Wavenumber (cm⁻¹) Assignment
3350 (broad) O-H stretch
3300 N-H stretch
2950-2850 C-H stretch
1460 C-H bend

Computational Investigations and Theoretical Chemistry of 2 2 Methylpentyl Amino Propane 1,3 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic structure and inherent reactivity of molecules. For a compound like 2-[(2-Methylpentyl)amino]propane-1,3-diol, methods such as Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) would be employed.

These calculations could determine a variety of fundamental properties. For instance, the optimized molecular geometry in the gas phase would reveal precise bond lengths, bond angles, and dihedral angles. A frequency analysis would confirm that this geometry corresponds to a minimum on the potential energy surface and would also yield vibrational frequencies that could be correlated with experimental infrared and Raman spectra.

Further analysis of the electronic structure would involve mapping the distribution of electron density to identify regions susceptible to electrophilic or nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of reactivity. The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability and its tendency to undergo electronic transitions.

Molecular Dynamics Simulations for Solution-Phase Behavior

To understand how this compound behaves in a condensed phase, such as in a solvent like water or an organic solvent, molecular dynamics (MD) simulations are the tool of choice. MD simulations model the movements of atoms and molecules over time, governed by a force field that approximates the potential energy of the system.

For this compound, an MD simulation would begin by placing the molecule in a simulation box filled with explicit solvent molecules. The simulation would then track the trajectory of every atom over a period of nanoseconds or even microseconds. Analysis of these trajectories would reveal crucial information about the solvation structure, including the formation and dynamics of hydrogen bonds between the diol and amino groups of the solute and the surrounding solvent molecules.

Furthermore, these simulations can compute important thermodynamic properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. Conformational analysis over the course of the simulation would also identify the most stable and frequently adopted shapes of the molecule in solution.

In Silico Prediction of Molecular Interactions and Binding Motifs

In silico methods are invaluable for predicting how a molecule like this compound might interact with biological macromolecules, such as proteins or nucleic acids. Molecular docking is a primary technique used for this purpose. In a docking study, the three-dimensional structure of the ligand (this compound) is computationally "placed" into the binding site of a target receptor.

The docking algorithm samples a vast number of possible orientations and conformations of the ligand within the binding site and scores them based on their predicted binding affinity. This process can identify the most likely binding pose and highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. The results of such studies are crucial in fields like drug discovery for predicting the potential biological activity of a compound.

Structure-Property Relationships Derived from Computational Models

Computational models are instrumental in establishing quantitative structure-property relationships (QSPR). These models aim to predict a wide range of physicochemical properties of a molecule based solely on its chemical structure. For this compound, various molecular descriptors would first be calculated from its computationally optimized structure. These descriptors can encode information about the molecule's topology, geometry, and electronic properties.

By correlating these descriptors with experimentally determined properties for a set of related molecules, a predictive model can be built. Such a model could then be used to estimate properties for this compound, such as its boiling point, solubility, partition coefficient (logP), and other parameters relevant to its potential applications. These QSPR models provide a rapid and cost-effective way to screen compounds for desired properties without the need for extensive experimental work.

Table 2: List of Compounds Mentioned

Compound Name

Role of 2 2 Methylpentyl Amino Propane 1,3 Diol As a Chemical Building Block and Scaffold

Precursor in Organic Synthesis for Complex Molecular Architectures

The structural framework of 2-[(2-Methylpentyl)amino]propane-1,3-diol makes it an ideal starting point for the synthesis of more complex molecules. The presence of three reactive sites—two hydroxyl groups and one secondary amine—allows for sequential and controlled chemical modifications, enabling the construction of intricate molecular architectures.

Compounds structurally related to the aminopropanediol core are recognized for their role as precursors in pharmaceuticals. For instance, a class of compounds known as 2-substituted 2-aminopropane-1,3-diols has been extensively synthesized and evaluated for immunosuppressive activities. nih.gov A prominent example is Fingolimod (FTY720), or 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, which is an immunomodulating drug used in the treatment of multiple sclerosis. nih.govgoogle.com The synthesis of Fingolimod and its analogs demonstrates how the 2-amino-1,3-propanediol (B45262) scaffold can be elaborated by attaching complex side chains to create potent pharmaceutical agents. nih.govgoogle.comgoogle.com The fundamental structure of this compound serves as a key intermediate, providing a versatile platform for building diverse and biologically active molecules. advancionsciences.comfrontierspecialtychemicals.com

Integration into Polymer and Material Science Research

The diol functionality of this compound makes it a valuable monomer for step-growth polymerization, leading to the creation of advanced polymer systems.

Development of Polyurethane and Polyester Systems

Polyurethanes: The two primary hydroxyl groups of this compound can react with diisocyanates in a polyaddition reaction to form polyurethanes. researchgate.net The secondary amine group can also react with isocyanates, potentially acting as a cross-linking site, which would create a more rigid and thermally stable polymer network. The synthesis of energetic polyurethanes has been demonstrated using similar functionalized diols, such as 2,2-bis(azidomethyl)propane-1,3-diol, which react with diisocyanates like hexamethylene diisocyanate (HMDI). researchgate.net

Polyesters: In polyester synthesis, the diol groups can undergo polycondensation with dicarboxylic acids or their derivatives. nsf.gov The choice of diol is crucial for determining the final properties of the polyester. For example, the use of 2-methyl-1,3-propanediol, a structural analog, in the synthesis of furanoate polyesters has been explored for applications like food packaging. mdpi.com Similarly, polyesters based on 2-methyl-1,3-propanediol and glutaric acid have been synthesized to act as the soft central block in biodegradable thermoplastic elastomers. mdpi.com The incorporation of this compound into a polyester backbone would introduce both a pending alkyl group and an amine functionality, which could be used to tailor properties such as hydrophobicity, dye affinity, and pH responsiveness.

Table 1: Examples of Polymers Derived from Propanediol (B1597323) Analogs
Diol MonomerCo-monomerResulting Polymer TypePotential Application
2-methyl-1,3-propanediol2,5-furandicarboxylic acid (FDCA)Polyester (PMePF)Food packaging mdpi.com
2,2-dinitropropane-1,3-diolHexamethylene diisocyanate (HMDI)PolyurethaneEnergetic binders researchgate.net
2-methyl-1,3-propanediolGlutaric acidPolyester (PMPG)Thermoplastic elastomers mdpi.com
1,3-propanediolTerephthalic acidPolyester (PTT)Plastics and textiles researchgate.net

Synthesis of Functional Monomers and Oligomers, including Cyclic Carbonates

Beyond direct polymerization, this compound can be converted into other functional monomers. A significant application is its use in synthesizing six-membered cyclic carbonates. This is typically achieved through the reaction of the 1,3-diol with agents like phosgene derivatives or, more sustainably, with carbon dioxide (CO2). bath.ac.uk The direct coupling of CO2 with diols is a green chemistry approach that avoids toxic reagents. bath.ac.ukspecificpolymers.com

These resulting cyclic carbonate monomers are valuable precursors for producing polycarbonates and polyhydroxyurethanes (PHUs) via ring-opening polymerization. The synthesis of PHUs by reacting a bis-cyclic carbonate with a bis-amine is considered a promising and greener alternative to conventional polyurethane production, which relies on toxic isocyanates. specificpolymers.commdpi.com The amine group present in the this compound structure could be utilized after the cyclic carbonate is formed, allowing for the creation of self-polymerizing monomers or functional oligomers with unique architectures.

Application as a Component in Chemical Formulations and Reagents

The amphiphilic nature and basicity of this compound make it suitable for use in specialized chemical formulations.

Functions in Dispersant and Emulsifier Systems

The molecular structure of this compound is inherently amphiphilic. The 2-methylpentyl group acts as a nonpolar, hydrophobic tail, while the amino and dual hydroxyl groups form a polar, hydrophilic head. This combination of features allows the molecule to function as a surfactant, reducing surface tension between immiscible liquids like oil and water.

Structurally similar amino alcohols are widely used as emulsifying agents. For example, 2-amino-2-methyl-1,3-propanediol is employed in cosmetics, mineral oil emulsions, leather dressings, and cleaning compounds. fishersci.comguidechem.com Likewise, 2-amino-1,3-propanediol (Serinol) is used to produce efficient emulsifiers and helps to disperse pigments. chemicalbook.com Given this precedent, this compound is expected to be an effective component in dispersant and emulsifier systems, stabilizing mixtures and improving the consistency of various formulations.

Utilization as pH Buffers in Biochemical and Analytical Contexts

The secondary amine group in this compound can accept a proton, allowing it to function as a weak base. This property enables its use as a pH buffer, maintaining a stable pH in a solution when small amounts of acid or base are added.

Amino alcohols are a well-established class of biological buffers. The most famous example is 2-amino-2-(hydroxymethyl)propane-1,3-diol, commonly known as Tris, which is essential for maintaining stable pH in enzyme assays, protein purification, and cell culture media. chemimpex.comresearchgate.net Another analog, 2-amino-2-methyl-1,3-propanediol (AMPD), is also used as a biological buffer with a useful pH range of 7.8 to 9.7 and a pKa of 8.8. fishersci.com Based on the properties of these related compounds, this compound would be expected to serve as an effective buffer in a moderately alkaline pH range, making it suitable for various biochemical and analytical applications.

Table 2: Properties of Common Amino Alcohol Buffers
Compound NameAbbreviationpKa (at 25°C)Useful pH Range
2-Amino-2-(hydroxymethyl)propane-1,3-diolTris8.17.1–9.1 chemimpex.com
2-Amino-2-methyl-1,3-propanediolAMPD8.8 7.8–9.7
2-Amino-2-methyl-1-propanolAMP9.78.7–10.4 targetmol.com

Contribution to the Discovery and Development of Bioactive Agents

The 2-aminopropane-1,3-diol framework, including structures like this compound, serves as a versatile and crucial chemical building block in medicinal chemistry. Its inherent chirality and the presence of both amino and diol functionalities allow for diverse chemical modifications, making it an attractive scaffold for the synthesis of various bioactive agents. This structural motif is particularly significant in the development of compounds that can interact with biological systems in a highly specific manner, leading to therapeutic effects. The strategic manipulation of the substituents on the aminodiol core has been instrumental in the discovery and optimization of potent pharmacological agents.

Design of Aminodiol-Based Immunomodulators

The 2-aminopropane-1,3-diol scaffold is a cornerstone in the design of a significant class of immunomodulatory drugs. The most prominent example is FTY720 (Fingolimod), a sphingosine-1-phosphate (S1P) receptor modulator used in the treatment of multiple sclerosis. nih.govgoogle.com FTY720 is structurally a 2-substituted 2-aminopropane-1,3-diol derivative, specifically 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride. nih.gov The design of FTY720 was inspired by myriocin (ISP-I), a natural product with potent immunosuppressive activity. nih.gov Researchers simplified the complex structure of myriocin to the more synthetically accessible 2-alkyl-2-aminopropane-1,3-diol core, which was found to be the fundamental structure responsible for the immunosuppressive effect. nih.gov

Structure-activity relationship (SAR) studies have been pivotal in the development of these immunomodulators. It was discovered that the potency of these compounds is highly dependent on the nature and position of the substituents on the aminodiol scaffold. For instance, the introduction of a phenyl ring into the alkyl side chain significantly influences the immunosuppressive activity. nih.gov The optimal length between the quaternary carbon of the aminodiol and the phenyl ring was determined to be two carbon atoms. nih.gov

Furthermore, the stereochemistry of the 2-aminopropane-1,3-diol core is critical for its biological activity. The (pro-S)-hydroxymethyl group has been identified as essential for the potent immunosuppressive effects of these compounds. nih.gov Modifications to the (pro-R)-hydroxymethyl group with smaller alkyl or hydroxyalkyl groups were found to be favorable for activity. nih.gov These detailed SAR studies have guided the rational design of new aminodiol-based immunomodulators with improved efficacy and pharmacokinetic profiles.

Below is a table summarizing the key structural features and their impact on the immunosuppressive activity of 2-aminopropane-1,3-diol derivatives.

Structural Feature Modification Impact on Immunosuppressive Activity Example Compound
Core Scaffold 2-aminopropane-1,3-diolEssential for activityFTY720 (Fingolimod)
Side Chain Introduction of a phenyl ringPotency is dependent on the position of the phenyl ring. nih.gov2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol
Stereochemistry (pro-S)-hydroxymethyl groupEssential for potent activity. nih.govFTY720 (Fingolimod)
Substituents Lower alkyl or hydroxyalkyl groups at the (pro-R)-hydroxymethyl positionFavorable for activity. nih.govFTY720 (Fingolimod)

Scaffolds for Imaging Agents and Probes

The 2-aminopropane-1,3-diol scaffold, with its versatile functional groups, holds potential for the development of molecular imaging agents and probes, although specific examples for this compound are not extensively documented in current literature. The amino and hydroxyl groups can serve as handles for the conjugation of fluorophores, radiolabels, or other reporter molecules. This adaptability allows for the creation of targeted probes for various imaging modalities, including positron emission tomography (PET) and fluorescence microscopy. nih.govnih.gov

For instance, amino acids and their derivatives are often used to create PET imaging agents for oncology, as they can target the altered metabolic states of neoplasms. nih.gov The aminodiol scaffold could be functionalized to mimic certain amino acids or to carry a payload for tumor imaging. The development of fluorescent probes often relies on scaffolds that can be modified to create sensors for specific biological molecules or ions. nih.govresearchgate.netrsc.org The diol and amine functionalities on the 2-aminopropane-1,3-diol core provide convenient points for the attachment of fluorophores and recognition moieties.

The table below illustrates the potential functionalization of the 2-aminopropane-1,3-diol scaffold for the development of imaging agents.

Functional Group Potential Modification Application in Imaging Imaging Modality
Amine Acylation with a fluorophore-containing carboxylic acidTargeted fluorescence imagingFluorescence Microscopy
Hydroxyl Esterification with a radiolabeled acidPET imaging of metabolic processesPositron Emission Tomography (PET)
Amine Reaction with a bifunctional chelator for radiometal complexationSPECT or PET imagingSPECT/PET

Exploration in Anti-Infective and Antiviral Compound Libraries

The 2-aminopropane-1,3-diol scaffold can be utilized in the construction of combinatorial libraries for the screening of new anti-infective and antiviral agents. The synthesis of large and diverse libraries of compounds is a key strategy in the discovery of new drugs to combat infectious diseases. nih.govmdpi.comamanote.commdpi.com The aminodiol core provides a three-dimensional structure with multiple points of diversification, which is advantageous for creating a wide range of molecular shapes and functionalities to interact with biological targets in pathogens.

A solid-phase synthesis approach has been developed for creating libraries based on orthogonally protected aminodiol scaffolds. nih.gov In this method, the amine functionality can be derivatized with a variety of electrophiles such as carboxylic acids, sulfonyl chlorides, and isocyanates. nih.gov One of the hydroxyl groups can be converted to a carbamate, incorporating further diversity, while the other hydroxyl is used to anchor the scaffold to a solid support. nih.gov This methodology allows for the generation of thousands of distinct compounds in a systematic manner. nih.gov

While specific examples of this compound within anti-infective or antiviral libraries are not prominent in the literature, the general applicability of the aminodiol scaffold makes it a valuable component for such libraries. The structural diversity that can be achieved is crucial for identifying hits against a wide range of microbial and viral targets.

The following table outlines a potential diversification strategy for a 2-aminopropane-1,3-diol-based compound library for anti-infective screening.

Scaffold Position Building Blocks for Diversification Resulting Functional Group
Amine (R-NH-) Carboxylic acids, Sulfonyl chlorides, IsocyanatesAmide, Sulfonamide, Urea
Primary Hydroxyl (-CH2OH) Amines (via carbamate linkage)Carbamate
Alkyl/Aryl Substituent Various aldehydes for reductive aminationSecondary/tertiary amine

Emerging Research Areas and Future Directions for 2 2 Methylpentyl Amino Propane 1,3 Diol Chemistry

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for the exploration of any new chemical entity. For 2-[(2-Methylpentyl)amino]propane-1,3-diol, future research is likely to focus on novel methodologies that offer high yields, excellent stereocontrol, and environmentally benign reaction conditions.

One promising approach is the use of reductive amination . wikipedia.orglibretexts.orgmasterorganicchemistry.com This powerful C-N bond-forming reaction could involve the reaction of 2-amino-1,3-propanediol (B45262) with 2-methylpentanal (B94375) or a related carbonyl compound. organic-chemistry.org To enhance efficiency and selectivity, researchers may explore various reducing agents, from common borohydrides to more sophisticated catalytic hydrogenation systems. researchgate.net The choice of catalyst, whether homogeneous or heterogeneous, could significantly impact the stereochemical outcome of the reaction, a critical aspect given the chirality of the 2-methylpentyl group.

Biocatalysis represents another frontier in the synthesis of such chiral aminodiols. Enzymes, such as transaminases or reductive aminases, could offer unparalleled stereoselectivity under mild reaction conditions. nih.gov The development of engineered enzymes tailored for the specific substrates, 2-amino-1,3-propanediol and a suitable ketone or aldehyde, could lead to highly efficient and sustainable synthetic processes. nih.gov

Furthermore, advancements in flow chemistry could provide a platform for the continuous and scalable synthesis of this compound. Flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity.

Synthetic Method Potential Advantages Key Research Focus
Reductive AminationVersatility, wide range of reagentsDevelopment of stereoselective catalysts, optimization of reaction conditions
BiocatalysisHigh stereoselectivity, mild conditions, sustainabilityEnzyme screening and engineering, process optimization
Flow ChemistryScalability, precise process control, improved safetyReactor design, integration of purification steps

Advanced Spectroscopic and Analytical Techniques for Characterization

Thorough characterization is essential to understand the structure, purity, and properties of this compound. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental, advanced methods can provide deeper insights. uba.ar

Multidimensional NMR spectroscopy (e.g., COSY, HSQC, HMBC) will be crucial for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. For stereochemical determination, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy or the use of chiral solvating agents could be employed to elucidate the relative and absolute configuration of the stereocenters.

High-resolution mass spectrometry (HRMS) coupled with techniques like liquid chromatography (LC) or gas chromatography (GC) will be vital for confirming the elemental composition and for the sensitive detection and quantification of the compound in complex mixtures. uba.ar Tandem mass spectrometry (MS/MS) can provide valuable structural information through the analysis of fragmentation patterns.

X-ray crystallography would provide the definitive solid-state structure of this compound or its derivatives, offering precise information on bond lengths, bond angles, and intermolecular interactions. google.com This data is invaluable for understanding its physical properties and for computational modeling studies.

Analytical Technique Information Provided Future Research Application
Multidimensional NMRConnectivity, stereochemistryDetailed structural elucidation, conformational analysis
High-Resolution Mass SpectrometryElemental composition, fragmentation patternsPurity assessment, metabolite identification
X-ray CrystallographySolid-state structure, intermolecular interactionsConfirmation of absolute configuration, computational modeling

Expansion into Supramolecular Chemistry and Self-Assembly Systems

The presence of both hydrogen bond donors (hydroxyl and amine groups) and a hydrophobic alkyl chain in this compound makes it an intriguing building block for supramolecular chemistry and the construction of self-assembling systems. wikipedia.org

The diol and amine functionalities can participate in a variety of non-covalent interactions, including hydrogen bonding, to form well-defined supramolecular architectures. nih.gov Researchers may explore how this molecule self-assembles in different solvents and under various conditions to form structures such as micelles, vesicles, or gels. acs.org The chirality of the molecule could also lead to the formation of chiral supramolecular polymers or helicates. acs.org

By modifying the structure, for instance, by introducing aromatic rings or other functional groups, it may be possible to program the self-assembly process to create functional materials. nih.govescholarship.org These materials could have applications in areas such as drug delivery, sensing, and catalysis. The ability to form ordered structures through self-assembly is a key principle in nanoscience and materials chemistry. nih.gov

Interdisciplinary Applications in Chemical Biology and Green Chemistry

The unique structural characteristics of this compound open up possibilities for its application in interdisciplinary fields like chemical biology and green chemistry.

In chemical biology , aminodiol scaffolds are found in various biologically active molecules. wikipedia.org Future research could investigate the potential of this compound and its derivatives as scaffolds for the development of new therapeutic agents or as probes to study biological processes. The combination of chirality, hydrogen bonding capabilities, and lipophilicity could be advantageous for designing molecules that interact with biological targets such as enzymes or receptors.

In the context of green chemistry , the propanediol (B1597323) moiety is derived from renewable resources, making it an attractive platform for the development of sustainable chemicals. rsc.orgresearchgate.net Research could focus on using this compound as a building block for biodegradable polymers or as a component in environmentally friendly solvents or surfactants. pcimag.comresearchgate.net Its potential as a chiral auxiliary or ligand in asymmetric catalysis could also be explored, contributing to the development of greener synthetic methods.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[(2-Methylpentyl)amino]propane-1,3-diol, and what are their respective challenges in laboratory settings?

  • Answer : The compound can be synthesized via reduction of substituted malonates using agents like lithium aluminum hydride, though this method is costly and hazardous for large-scale production . An alternative involves oxidizing phenyl-substituted oximes with peracetic acid, which is more economical but requires precise control of reaction conditions (e.g., temperature, stoichiometry) to avoid side products . Challenges include managing exothermic reactions, ensuring high purity, and scaling up while maintaining yield.

Q. How can researchers purify and characterize this compound after synthesis?

  • Answer : Purification often employs column chromatography or recrystallization using solvents like ethanol or acetone to isolate the diol . Characterization requires NMR (¹H/¹³C) to confirm the amine and hydroxyl groups, HPLC for purity assessment (>95%), and mass spectrometry to verify the molecular ion peak (e.g., m/z 166.22 g/mol) .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

  • Answer : Enzyme inhibition assays (e.g., kinase or phosphatase targets) and receptor-binding studies (e.g., GPCRs) are common. For example, prostate cancer cell viability assays (MTT or apoptosis markers) can screen for cytotoxic effects . Buffering agents like HEPES may be used to maintain pH during assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in asymmetric synthesis?

  • Answer : Chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution can enhance enantiomeric excess . Solvent polarity (e.g., THF vs. DMF) and temperature gradients during reduction steps (e.g., using NaBH₄ instead of LiAlH₄) improve selectivity . Kinetic studies via HPLC monitoring can identify optimal reaction times .

Q. What structural modifications enhance the compound’s interaction with specific enzymes, such as sphingosine-1-phosphate receptors?

  • Answer : Introducing hydrophobic groups (e.g., octylphenyl in FTY720 analogs) increases receptor binding affinity by mimicking natural ligands . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes, while site-directed mutagenesis validates key receptor residues .

Q. How can contradictions in reported biological data (e.g., cytotoxic vs. immunomodulatory effects) be resolved?

  • Answer : Meta-analyses of dose-response curves (e.g., IC₅₀ comparisons) and cell-type specificity studies (e.g., primary vs. cancer cells) clarify context-dependent effects . Redundant assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase-3) confirm mechanisms .

Methodological Tables

Table 1 : Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight166.22 g/mol
CAS Number24765-53-5
Solubility (Water)25 mg/mL (measured via shake-flask)
LogP (Octanol-Water)1.8 (predicted via ChemAxon)

Table 2 : Comparison of Synthetic Routes

MethodYield (%)Purity (%)Challenges
LiAlH₄ Reduction65–7090–92Hazardous, high cost
Peracetic Acid Oxidation75–8095–98Requires strict pH control

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.